molecular formula C53H36O8 B8243948 4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)

4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)

Cat. No.: B8243948
M. Wt: 800.8 g/mol
InChI Key: UXCIKBHOPWEHKF-UHFFFAOYSA-N
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Description

4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde) is a high-value tetra-aldehyde monomer specifically designed for advanced materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs) . Its molecular structure features a central methane carbon serving as a tetrahedral core, from which four extended arms each terminate in both a phenolic hydroxyl group and a formyl functional group . This unique architecture, with multiple reactive aldehyde sites, enables it to act as a crucial building block for constructing complex and highly ordered porous organic polymers with multidimensional structures . Researchers value this compound for creating COFs with tailored properties for applications in gas storage and separation, heterogeneous catalysis, and chemical sensing . The compound is typically supplied as a light-yellow powder and should be stored under an inert atmosphere at 2-8°C to ensure stability . Please note that this product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-hydroxy-5-[4-[tris[4-(3-formyl-4-hydroxyphenyl)phenyl]methyl]phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H36O8/c54-29-41-25-37(9-21-49(41)58)33-1-13-45(14-2-33)53(46-15-3-34(4-16-46)38-10-22-50(59)42(26-38)30-55,47-17-5-35(6-18-47)39-11-23-51(60)43(27-39)31-56)48-19-7-36(8-20-48)40-12-24-52(61)44(28-40)32-57/h1-32,58-61H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCIKBHOPWEHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(C3=CC=C(C=C3)C4=CC(=C(C=C4)O)C=O)(C5=CC=C(C=C5)C6=CC(=C(C=C6)O)C=O)C7=CC=C(C=C7)C8=CC(=C(C=C8)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Biphenyl Intermediate Formation

The synthesis begins with the construction of 4-hydroxybiphenyl-3-carbaldehyde subunits. Friedel-Crafts acylation is employed to introduce acetyl groups onto biphenyl frameworks. For example, 4-methoxybiphenyl reacts with acetic anhydride in the presence of AlCl₃ (1.5 eq) in 1,2-dichloroethane at 0°C, followed by reflux at 120°C for 4 hours . This yields 4-acetyl-4'-methoxybiphenyl, which is hydrolyzed to 4'-methoxy-4-biphenylcarboxylic acid using bromine and sodium hydroxide . Demethylation with hydrobromic acid (48%) at 100°C for 6 hours produces the 4-hydroxy intermediate .

Reaction Conditions:

  • Solvent: 1,2-dichloroethane

  • Catalyst: AlCl₃

  • Temperature: 0°C → 120°C

  • Yield: 65%

Oxidation of Methyl Groups to Aldehyde Functionalities

The acetyl groups on the biphenyl intermediates are oxidized to carbaldehydes. A two-step protocol is utilized:

  • Hydrolysis : 4-acetylbiphenyl derivatives are treated with aqueous NaOH (2 M) and bromine in dioxane at 0°C, followed by sodium sulfite to quench excess bromine .

  • Oxidation : The resulting carboxylic acid is converted to the aldehyde via Rosemund reduction using Pd/BaSO₄ and hydrogen gas, or via Dakin-West reaction with acetic anhydride and pyridine .

Key Data:

StepReagentsTemperatureYield
HydrolysisNaOH, Br₂0°C → 20°C93%
OxidationPd/BaSO₄, H₂100°C72%

Ullmann Coupling for Tetrakis Assembly

The tetrakis structure is assembled via Ullmann coupling of 4-bromo-4'-hydroxybiphenyl-3-carbaldehyde monomers. A nickel-catalyzed method is preferred:

  • Monomer Preparation : 4-hydroxybiphenyl-3-carbaldehyde is brominated using Br₂ (4 eq) in acetic acid at 25°C for 2 hours .

  • Coupling Reaction : Tetrakis(4-bromophenyl)methane (1 eq) reacts with bis(1,5-cyclooctadiene)nickel(0) (1.2 eq) and 2,2'-bipyridyl (1.2 eq) in DMF at 130°C for 48 hours .

Optimized Parameters:

  • Catalyst: Ni⁰/2,2'-bipyridyl

  • Solvent: DMF

  • Temperature: 130°C

  • Yield: 78%

Condensation Reactions for Methane Core Formation

Alternative routes employ condensation of pre-functionalized biphenyl units. A methane core is formed via acid-catalyzed condensation of 4-hydroxybiphenyl-3-carbaldehyde with formaldehyde:

  • Acidic Conditions : H₂SO₄ (conc.) catalyzes the reaction at 80°C for 12 hours in ethanol.

  • Workup : The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Performance Metrics:

  • Catalyst: H₂SO₄

  • Solvent: Ethanol

  • Yield: 68%

Purification and Characterization

Final purification ensures removal of oligomeric byproducts:

  • Recrystallization : Methanol/water (7:3) at 4°C .

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

Purity Data:

MethodPurity (%)Melting Point (°C)
Recrystallization99.5215–217
Column Chromatography98.7214–216

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Ullmann CouplingHigh regioselectivityRequires toxic Ni catalysts78
Friedel-CraftsScalableSensitive to moisture65
CondensationMild conditionsLow yield for tetrakis products68

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Ethers or esters, depending on the substituent used.

Scientific Research Applications

Covalent Organic Frameworks (COFs)

One of the primary applications of this compound is in the development of Covalent Organic Frameworks (COFs). COFs are porous materials constructed from organic molecules linked by covalent bonds, offering high surface areas and tunable pore sizes. The incorporation of 4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde) into COFs can enhance their stability and functionality, making them suitable for gas storage, separation processes, and catalysis.

Case Study: COF Synthesis

A study demonstrated the synthesis of a COF using this compound as a building block. The resulting framework exhibited exceptional thermal stability and porosity, indicating its potential for applications in gas adsorption and catalysis .

Photovoltaic Devices

The compound's ability to act as an electron donor or acceptor makes it a candidate for use in organic photovoltaic devices . Its structural properties facilitate charge transfer processes essential for converting solar energy into electrical energy.

Case Study: Solar Cell Efficiency

Research has shown that integrating derivatives of this compound into solar cell architectures can improve energy conversion efficiencies by enhancing light absorption and charge mobility .

Drug Development

In medicinal chemistry, 4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde) has been investigated for its potential anti-cancer properties. The compound's hydroxyl groups may contribute to its biological activity by interacting with cellular targets.

Case Study: Anticancer Activity

In vitro studies revealed that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, one derivative demonstrated an IC50 value of 0.126 µM against MDA-MB-231 breast cancer cells, indicating significant anticancer potential .

Sensors and Detection Systems

The unique optical properties of the compound allow it to be utilized in the development of sensors for detecting various analytes. Its ability to undergo fluorescence changes upon binding to specific targets can be harnessed for sensitive detection methods.

Case Study: Fluorescent Sensors

A recent study highlighted the use of this compound in creating fluorescent sensors capable of detecting metal ions at low concentrations. The sensor exhibited high selectivity and sensitivity, making it valuable for environmental monitoring applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Covalent Organic FrameworksUsed as a building block for porous materials with high stability and functionalityEnhanced thermal stability; suitable for gas adsorption
Photovoltaic DevicesActs as an electron donor/acceptor in solar cellsImproved energy conversion efficiencies
Drug DevelopmentInvestigated for anticancer propertiesSelective cytotoxicity against cancer cell lines; IC50 value of 0.126 µM
Sensors and Detection SystemsDeveloped as fluorescent sensors for detecting metal ionsHigh selectivity and sensitivity for environmental monitoring

Mechanism of Action

The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl groups may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4′,4′′′,4′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde) (CAS: N/A)

  • Structural Differences : Replaces the methane core with a nitrogen atom (trigonal geometry) and substitutes hydroxyl groups with methoxy groups.
  • Synthesis : Synthesized via Suzuki coupling using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O, achieving 82% yield after recrystallization .
  • Applications : Forms trinuclear complexes and redox-active frameworks for electrochemical applications. The methoxy groups enhance solubility but reduce hydrogen-bonding capacity compared to hydroxyl groups in the target compound .
  • Characterization : NMR, HRMS, and FTIR confirm structure and purity .

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-3-carbaldehyde) (CAS: 2351847-81-7)

  • Structural Differences : Features an ethylene core instead of methane, creating a more rigid tetrahedral geometry.
  • Synthesis : Prepared via Pd-catalyzed coupling of tetrabromostilbene with aldehyde-functionalized boronic esters, followed by hydrolysis .
  • Applications : Used in rigid MOFs for gas separation. The ethylene core increases structural stability but may limit framework flexibility compared to the methane analog .
  • Physicochemical Properties : Higher molecular weight (748.86 g/mol vs. 712.76 g/mol for the target compound) and lower solubility in polar solvents .

1,3,6,8-Tetrakis(4-formylphenyl)pyrene (TFPPy, CAS: 1415238-25-3)

  • Structural Differences : Pyrene core replaces methane, offering π-conjugation for enhanced electronic properties.
  • Applications : Forms luminescent COFs for optoelectronics. The extended π-system improves charge transport but complicates synthesis scalability .

4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic Acid (btbaH₄)

  • Structural Differences : Carboxylic acid termini instead of aldehydes, with ethynyl linkers for linear rigidity.
  • Synthesis: Multi-step process involving Sonogashira coupling and ester hydrolysis ().
  • Applications : MOFs with high surface area for catalysis. Carboxylic acids offer stronger metal coordination but require harsher synthesis conditions (e.g., high-temperature reflux) .

Comparative Analysis Table

Compound Name Core Structure Functional Groups Synthesis Yield Key Applications Advantages Limitations
Target Compound (Methanetetrayl) Methane 4× aldehyde, 4× OH N/A MOFs/COFs, H-bonded networks Tunable flexibility, dual functionality (OH/CHO) Hydroxyl groups may reduce thermal stability
Nitrilotris (Nitrogen core) Nitrogen 3× aldehyde, 3× OMe 82% Redox-active frameworks Solubility in organic solvents Limited hydrogen bonding
Ethenetetrayl (Ethylene core) Ethylene 4× aldehyde ~53% Rigid MOFs for gas storage High structural stability Poor solubility in polar solvents
TFPPy (Pyrene core) Pyrene 4× aldehyde N/A Luminescent COFs Enhanced π-conjugation Complex synthesis
btbaH₄ (Carboxylic acid) Biphenyl 4× COOH N/A High-surface-area MOFs Strong metal coordination Harsh synthesis conditions

Research Findings and Trends

  • Functional Group Impact : Hydroxyl groups in the target compound enhance hydrogen bonding but may lower thermal stability compared to methoxy or carboxylic acid derivatives .
  • Core Geometry : Methane and ethylene cores favor 3D frameworks, while nitrogen and pyrene cores support 2D or redox-active structures .
  • Synthetic Efficiency : Pd-catalyzed Suzuki coupling is widely used, but yields vary (e.g., 82% for nitrogen-core vs. ~53% for ethylene-core compounds) .

Biological Activity

4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde) (CAS No. 1352578-30-3) is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C53H36O8
  • Molecular Weight : 800.85 g/mol
  • Boiling Point : Approximately 892.1 ± 65.0 °C (predicted)
  • Density : 1.340 ± 0.06 g/cm³ (predicted)
  • pKa : 7.50 ± 0.31 (predicted)

The compound's biological activity can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxy groups suggests potential antioxidant properties, which may mitigate oxidative stress in cells.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various kinases and transcription factors involved in cancer progression, such as NF-κB and AP-1 .
  • Anticancer Properties : Preliminary studies indicate that derivatives of biphenyl compounds can exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent research has demonstrated that related biphenyl compounds exhibit significant anticancer activities across multiple cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)31.25
HepG2 (Liver)18.93
HL-60 (Leukemia)33.29
Caco-2 (Colon)28.35

These findings suggest that 4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde) may possess similar or enhanced efficacy due to its structural complexity.

Case Studies

A study examining the structure-activity relationship of biphenyl derivatives highlighted that modifications in hydroxyl group positioning significantly influenced biological activity, particularly in inhibiting cancer cell proliferation and inducing apoptosis .

Potential Therapeutic Applications

Given its biological properties, this compound could be explored for:

  • Cancer Therapy : Targeting specific pathways involved in tumor growth and metastasis.
  • Antioxidant Treatments : Utilizing its potential to counteract oxidative damage in various diseases.

Q & A

Q. Methodology :

Use software like Gaussian or COMSOL to model molecular orbitals and intermolecular forces.

Validate predictions with experimental data (e.g., XRD for crystal packing, UV-Vis for absorption spectra) .

Basic: What characterization techniques are essential for confirming its structure?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aldehyde protons (~9.8 ppm) and hydroxyl groups (~5.5 ppm, broad).
    • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals from biphenyl units .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 988.9 for C₅₈H₃₆O₁₆ derivatives) .
  • XRD : Analyze crystallinity and packing motifs (e.g., interplanar distances of ~3.4 Å for π-stacked biphenyls) .

Advanced: What strategies address low yields in its synthesis?

Answer:
Low yields (<30%) arise from steric hindrance and competing side reactions. Solutions include:

Precursor Design : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance boronic acid reactivity .

Catalyst Optimization : Use Pd(PPh₃)₄ with CsF as a base to improve coupling efficiency .

Solvent Engineering : Polar aprotic solvents (DME/THF) at 90°C enhance solubility of intermediates .

Microwave-Assisted Synthesis : Reduce reaction time to 12–24 hours while maintaining yields .

Basic: What are the key photophysical properties of this compound?

Answer:

  • Absorption : Strong UV absorption at ~350 nm (π→π* transitions of biphenyl units).
  • Emission : Weak fluorescence (Φ < 0.1) due to aldehyde-related quenching .
  • Solvatochromism : Red shifts in polar solvents (e.g., DMF vs. toluene) indicate dipole-dipole interactions .

Q. Experimental Protocol :

  • Measure UV-Vis spectra in degassed solvents to avoid oxygen quenching.
  • Use time-resolved fluorescence to quantify excited-state lifetimes .

Advanced: How can researchers resolve contradictions in self-assembly behavior under varying conditions?

Answer:
Discrepancies in self-assembly (e.g., crystalline vs. amorphous phases) often stem from:

Solvent Polarity : Polar solvents (H₂O/THF) favor H-bonding-driven assemblies, while nonpolar solvents (toluene) promote π-stacking .

Temperature : Slow cooling (0.5°C/min) yields larger single crystals, while rapid quenching forms metastable phases .

Additives : Templates (e.g., surfactants) or counterions (K⁺ vs. Na⁺) alter supramolecular topology .

Validation : Pair AFM or TEM imaging with small-angle XRD to correlate morphology with molecular packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)
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4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)

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